Levobetaxolol

Descripción

Levobetaxolol is a beta-blocker used to lower the pressure in the eye to treat conditions such as glaucoma. It was marketed as a 0.5% ophthalmic solution of this compound hydrochloride under the trade name Betaxon but has been discontinued.

This compound is the S-isomer of betaxolol, a selective beta-1 adrenergic receptor antagonist with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, this compound reduces aqueous humor secretion and lowers the intraocular pressure (IOP).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 2 investigational indications.

See also: this compound Hydrochloride (active moiety of).

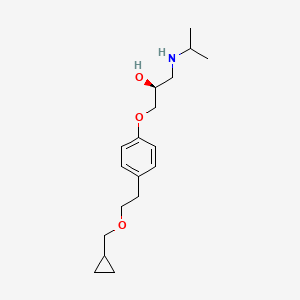

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUTZDMDHAVTP-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239341 | |

| Record name | Levobetaxolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93221-48-8 | |

| Record name | (-)-Betaxolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93221-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobetaxolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093221488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobetaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobetaxolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBETAXOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O9XHA4TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levobetaxolol's Mechanism of Action in Glaucoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of levobetaxolol in the context of glaucoma research. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Dual-Pronged Approach

This compound, the levorotatory isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist used in the management of primary open-angle glaucoma and ocular hypertension.[1][2][3] Its primary therapeutic effect in reducing intraocular pressure (IOP) is achieved through a dual mechanism: reduction of aqueous humor production and a potential neuroprotective effect on retinal ganglion cells.[1][4]

Reduction of Aqueous Humor Production

The principal mechanism by which this compound lowers IOP is by antagonizing β1-adrenergic receptors in the ciliary epithelium of the eye. This antagonism leads to a decrease in the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye. The generally accepted, though not definitively proven, pathway involves the inhibition of the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) pathway, which is normally stimulated by catecholamines to increase aqueous humor secretion. By blocking this stimulation, this compound effectively reduces the rate of aqueous humor formation, thereby lowering IOP. It is assumed that this compound's mechanism is similar to that of other beta-adrenergic antagonists, which have been shown to reduce aqueous production via tonography and aqueous fluorophotometry.

Neuroprotection

Beyond its primary IOP-lowering effect, a growing body of research points to a significant neuroprotective role for this compound. This neuroprotective action is attributed to its ability to block voltage-gated sodium and calcium channels in retinal neurons. In glaucomatous optic neuropathy, retinal ganglion cell death can be triggered by ischemic-like insults and glutamate-mediated excitotoxicity, which involve excessive influx of sodium and calcium ions. By blocking these channels, this compound may mitigate this toxic influx, thereby protecting retinal ganglion cells from apoptosis and preserving visual function. This dual action of IOP reduction and direct neuroprotection makes this compound a subject of ongoing interest in glaucoma research.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and receptor binding profile of this compound.

Table 1: Clinical Efficacy of this compound in Intraocular Pressure (IOP) Reduction

| Study Population | Drug Formulation | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Percentage IOP Reduction | Study Duration |

| Patients with primary open-angle glaucoma or ocular hypertension | This compound Ophthalmic Suspension | Approx. 25 | 4-5 (trough) | 16%-21% (trough) | 3 months |

| 5-6 (peak) | 20%-23% (peak) | ||||

| Conscious ocular hypertensive cynomolgus monkeys | This compound (150 µ g/eye ) | Not specified | Not specified | 25.9 ± 3.2% (maximum) | Not specified |

Data sourced from Weinreb et al. 1990, as cited in, and Sharif et al. 2001, as cited in.

Table 2: Preclinical Receptor Binding and Functional Antagonism of this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity |

| Cloned Human β1 | 0.76 | 33.2 | 89-fold β1-selective (vs. β2) |

| Cloned Human β2 | 32.6 | 2970 | |

| Guinea Pig Atrial β1 | Not specified | Not specified | |

| Guinea Pig Tracheal β2 | Not specified | Not specified | |

| Rat Colonic β3 | Not specified | 709 | |

| L-type Ca2+ Channels | Micromolar affinity | Not specified |

Data sourced from Sharif et al. 2001, as cited in.

Experimental Protocols

The following sections detail the general methodologies employed in key experiments cited in the research of this compound's mechanism of action.

In Vivo Models for IOP Reduction

-

Animal Model: Ocular hypertensive cynomolgus monkeys are a common preclinical model. Other models include rabbits and rats with induced glaucoma.

-

Induction of Ocular Hypertension: Various methods are used, including steroid-induced glaucoma, injection of hypertonic saline, or laser-induced damage to the trabecular meshwork.

-

Drug Administration: this compound ophthalmic solution is administered topically to the eye.

-

IOP Measurement: Intraocular pressure is measured at various time points using a tonometer calibrated for the specific animal model.

-

Data Analysis: The percentage reduction in IOP from baseline is calculated and compared to placebo or other active comparators.

In Vitro Models for Receptor Binding and Functional Assays

-

Cell Lines: Human non-pigmented ciliary epithelial cells are used to study the effects on aqueous humor production pathways.

-

Receptor Binding Assays:

-

Preparation: Membranes from cells expressing cloned human β1 and β2 adrenergic receptors are prepared.

-

Ligand: A radiolabeled ligand (e.g., [3H]-levobetaxolol) is used.

-

Procedure: The ability of this compound to displace the radiolabeled ligand from the receptors is measured at various concentrations.

-

Analysis: The inhibition constant (Ki) is calculated to determine the binding affinity.

-

-

Functional Assays (cAMP Production):

-

Stimulation: Ciliary epithelial cells are stimulated with a β-agonist like isoproterenol to induce cAMP production.

-

Inhibition: The ability of this compound to inhibit this isoproterenol-stimulated cAMP production is measured.

-

Measurement: cAMP levels are quantified using techniques like radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The half-maximal inhibitory concentration (IC50) is determined.

-

Neuroprotection Studies

-

Animal Model: Rat models of retinal ischemia/reperfusion injury are frequently used.

-

Induction of Ischemia: Ischemia is induced by elevating IOP to a high level for a defined period, followed by reperfusion.

-

Drug Administration: this compound is administered topically before the ischemic insult.

-

Assessment of Retinal Function: Electroretinography (ERG) is used to measure the electrical responses of the various cell types in the retina, providing a functional assessment of retinal health.

-

Histological Analysis: Retinal tissue is examined to assess the extent of neuronal damage and cell death.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

References

Levobetaxolol: A Technical Guide to a Selective Beta-1 Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol, the (S)-enantiomer of betaxolol, is a potent and selective beta-1 adrenergic receptor antagonist.[1][2] Its primary clinical application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used to characterize it.

Mechanism of Action

The primary mechanism by which this compound lowers IOP is through the blockade of beta-1 adrenergic receptors in the ciliary body of the eye.[5] Adrenergic stimulation of these receptors is involved in the production of aqueous humor. By antagonizing these receptors, this compound is thought to decrease the rate of aqueous humor formation, thereby lowering IOP. While beta-2 receptors are more predominant in the ciliary body, the beta-1 selectivity of this compound offers a favorable safety profile with a reduced risk of systemic side effects, particularly bronchoconstriction, which can be a concern with non-selective beta-blockers.

Beyond its effects on aqueous humor dynamics, this compound has also been suggested to possess neuroprotective properties. This may be attributed to its ability to block sodium and calcium influx into neuronal cells, which can be beneficial in protecting retinal ganglion cells from ischemic damage, a factor in the progression of glaucoma.

Pharmacological Profile: Quantitative Data

The selectivity of this compound for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor has been quantified through in vitro receptor binding and functional assays. The key parameters used to define this selectivity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Receptor Binding Affinity

The following table summarizes the binding affinities of this compound and its dextro-enantiomer for cloned human beta-1 and beta-2 adrenergic receptors.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Beta-1 | 0.76 | |

| Beta-2 | 32.6 | ||

| Dextrobetaxolol | Beta-1 | - | |

| Beta-2 | - |

Note: Specific Ki values for dextrobetaxolol were not provided in the search results, but it was noted to be much weaker at both receptors.

The 43-fold greater affinity of this compound for the beta-1 receptor compared to the beta-2 receptor highlights its selectivity.

Functional Potency

Functional assays measure the ability of a compound to inhibit the physiological response to an agonist. The following table summarizes the IC50 values for this compound in inhibiting the function of various beta-adrenergic receptor subtypes.

| Compound | Receptor/Tissue | IC50 (nM) | Reference |

| This compound | Guinea pig atrial β1 | 33.2 | |

| Guinea pig tracheal β2 | 2970 | ||

| Rat colonic β3 | 709 |

The 89-fold difference in potency between its action on beta-1 and beta-2 receptors in these functional assays further substantiates the beta-1 selectivity of this compound.

In human non-pigmented ciliary epithelial cells, this compound was also shown to be a potent inhibitor of isoproterenol-induced cAMP production.

| Compound | Cell Type | Ki (nM) | Reference |

| This compound | Human non-pigmented ciliary epithelial cells | 16.4 | |

| Dextrobetaxolol | Human non-pigmented ciliary epithelial cells | 2970 |

Signaling Pathways

Beta-1 Adrenergic Receptor Signaling

Activation of the beta-1 adrenergic receptor by an agonist like norepinephrine initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.

Caption: Beta-1 adrenergic receptor signaling pathway.

Mechanism of this compound Action

This compound acts as a competitive antagonist at the beta-1 adrenergic receptor. It binds to the receptor without activating it, thereby preventing the binding of endogenous agonists like norepinephrine and blocking the downstream signaling cascade.

Caption: Antagonistic action of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological profile of beta-adrenergic antagonists like this compound. Note: These are generalized protocols, and specific details may vary based on the original research articles.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing cloned human beta-1 or beta-2 adrenergic receptors.

-

Radioligand (e.g., [3H]CGP-12177, a hydrophilic beta-adrenergic antagonist).

-

This compound and other competing ligands.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Caption: Radioligand binding assay workflow.

Detailed Steps:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then subjected to centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Reaction: The cell membranes are incubated in the assay buffer with a constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

These assays measure the ability of an antagonist to block the agonist-induced production of a second messenger, such as cAMP.

Objective: To determine the functional potency (IC50) of this compound in inhibiting beta-adrenergic receptor-mediated adenylyl cyclase activity.

Materials:

-

Intact cells expressing the beta-adrenergic receptor of interest (e.g., human non-pigmented ciliary epithelial cells).

-

Beta-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Workflow:

Caption: Functional cAMP inhibition assay workflow.

Detailed Steps:

-

Cell Culture: The cells are grown in appropriate culture medium until they reach a suitable confluency.

-

Pre-incubation: The cells are washed and then pre-incubated with different concentrations of this compound for a specific time.

-

Stimulation: A fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate adenylyl cyclase and increase cAMP production.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Measurement of cAMP: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit.

-

Data Analysis: The results are plotted as the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Conclusion

This compound is a well-characterized beta-1 selective adrenergic antagonist with a clear mechanism of action for reducing intraocular pressure. Its selectivity, demonstrated through rigorous in vitro binding and functional assays, provides a significant advantage in terms of its systemic safety profile compared to non-selective beta-blockers. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of selective beta-adrenergic modulators for ophthalmic and other therapeutic applications.

References

- 1. This compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencellonline.com [sciencellonline.com]

Neuroprotective Properties of Levobetaxolol via Ion Channel Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobetaxolol, the (S)-enantiomer of betaxolol, is a β1-selective adrenergic receptor antagonist recognized for its role in reducing intraocular pressure. Beyond this primary function, a growing body of evidence highlights its direct neuroprotective capabilities, largely attributed to its modulation of key ion channels in neurons. This technical guide consolidates the current understanding of this compound's neuroprotective mechanisms, focusing on its interaction with sodium and calcium channels. It provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for investigating its neuroprotective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: The Neuroprotective Potential of this compound

Neuronal cell death is a final common pathway in a variety of neurodegenerative diseases, including glaucoma, where the progressive loss of retinal ganglion cells (RGCs) leads to irreversible vision loss. Pathophysiological insults such as ischemia and glutamate excitotoxicity trigger a cascade of events, including ionic imbalance, that ultimately lead to apoptosis. This compound has emerged as a promising neuroprotective agent due to its ability to interfere with these early critical steps.[1][2][3] Its primary neuroprotective mechanism is believed to be independent of its β-adrenergic blocking activity and is instead linked to its direct modulation of voltage-gated sodium and calcium channels.[1][4]

Mechanism of Action: Ion Channel Modulation

Blockade of Voltage-Gated Sodium Channels

Under ischemic conditions, cellular energy (ATP) depletion leads to the failure of the Na+/K+-ATPase pump, resulting in an accumulation of intracellular sodium ([Na+]i). This depolarization opens voltage-gated sodium channels, further exacerbating the sodium influx. The elevated [Na+]i can reverse the direction of the Na+/Ca2+ exchanger, leading to a toxic influx of intracellular calcium.

This compound, and its racemic parent compound betaxolol, have been shown to directly interact with and block voltage-gated sodium channels. This action is thought to involve modulation of the channel's gating mechanism rather than direct occlusion of the pore. By inhibiting this initial, pathological influx of sodium, this compound helps to maintain ionic homeostasis and prevent the downstream consequences of sodium overload. Studies have shown that betaxolol inhibits veratridine-stimulated sodium influx in rat cortical synaptosomes, with an IC50 value of 28.3 μM. The potency of betaxolol in this regard is significantly greater than other beta-blockers like timolol, levobunolol, and carteolol.

Attenuation of Voltage-Gated Calcium Channels

A critical event in excitotoxic and ischemic neuronal death is the excessive influx of calcium ([Ca2+]i). This can occur through both glutamate receptors (NMDA and AMPA receptors) and voltage-gated calcium channels (VGCCs) that open in response to membrane depolarization. The resulting calcium overload activates a host of downstream catabolic processes, including the activation of proteases, lipases, and endonucleases, ultimately leading to apoptosis.

This compound has been demonstrated to possess a micromolar affinity for L-type voltage-gated calcium channels. This blockade of L-type VGCCs directly reduces the influx of calcium into neurons during pathological depolarization. By attenuating the rise in intracellular calcium, this compound helps to prevent the activation of calcium-dependent apoptotic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotection and a typical experimental workflow for its evaluation.

Quantitative Data on Ion Channel Modulation and Neuroprotection

The following tables summarize the available quantitative data for this compound and its racemic mixture, betaxolol, in modulating ion channels and promoting neuronal survival.

Table 1: Ion Channel Modulation by this compound and Betaxolol

| Compound | Target | Assay | Preparation | IC50 / Ki | Reference |

| This compound | β1-adrenergic receptor | Radioligand Binding | Cloned human | Ki = 0.76 nM | |

| β2-adrenergic receptor | Radioligand Binding | Cloned human | Ki = 32.6 nM | ||

| L-type Ca2+ channels | Radioligand Binding | - | Micromolar affinity | ||

| Betaxolol | Voltage-gated Na+ channels | [3H]-BTX-B Binding | Rat cortical synaptosomes | IC50 = 9.8 μM | |

| Voltage-gated Na+ channels | Veratridine-stimulated Na+ influx | Rat cortical synaptosomes | IC50 = 28.3 μM | ||

| Glutamate-induced Ca2+ signal | Calcium imaging | Mouse retinal ganglion cells | IC50 = 235.7 μM |

Table 2: Neuroprotective Efficacy of Betaxolol in a Model of Hypoxia

| Treatment | Concentration | Cell Viability (%) | p-value (vs. Hypoxia) |

| Normoxia | - | 100 | - |

| Hypoxia | - | 51.5 | - |

| Betaxolol | 10⁻⁸ M | 51.5 | NS |

| 10⁻⁷ M | 58.3 | <0.05 | |

| 10⁻⁶ M | 60.5 | <0.05 | |

| Timolol | 10⁻⁷ M | 57.1 | <0.05 |

| 10⁻⁶ M | 58.0 | <0.05 |

Data adapted from a study on purified rat retinal ganglion cells under hypoxic conditions for 12 hours.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of Retinal Ganglion Cells

This protocol is adapted for recording from isolated retinal ganglion cells to assess the effects of beta-blockers on voltage-gated ion channels.

5.1.1. Cell Preparation:

-

Isolate retinas from adult rats and enzymatically dissociate them to obtain a single-cell suspension.

-

Purify retinal ganglion cells (RGCs) using a two-step immunopanning procedure with an antibody against a cell surface marker such as Thy1.1.

-

Plate the purified RGCs on poly-D-lysine/laminin-coated glass coverslips and culture in a serum-free medium supplemented with neurotrophic factors.

-

Allow the cells to adhere and stabilize for at least 24 hours before recording.

5.1.2. Recording Solutions:

-

External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

5.1.3. Recording Procedure:

-

Transfer a coverslip with adherent RGCs to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a target RGC with the recording pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV to record voltage-gated sodium currents or at a holding potential appropriate for isolating calcium currents (e.g., using specific channel blockers for other currents).

-

Apply voltage steps to elicit channel activation and record the resulting currents.

-

After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound or other test compounds.

-

Record the changes in ion channel currents in the presence of the drug.

TUNEL Assay for Apoptosis Detection in Retinal Whole Mounts

This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for identifying apoptotic cells in a retinal whole mount following an ischemic insult.

5.2.1. Tissue Preparation:

-

Induce retinal ischemia in rats by elevating the intraocular pressure.

-

After a designated reperfusion period, euthanize the animal and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde in PBS overnight at 4°C.

-

Dissect the retina from the eyecup, making radial cuts to allow it to lie flat.

5.2.2. Staining Procedure:

-

Permeabilize the retinal whole mount in 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

-

Wash the retina three times in PBS for 5 minutes each.

-

Incubate the retina in a TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., FITC-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

-

Stop the reaction by washing the retina three times in PBS for 5 minutes each.

-

Counterstain the nuclei with a fluorescent nuclear stain such as DAPI or Hoechst 33342.

-

Mount the retinal whole mount on a slide with an anti-fade mounting medium.

5.2.3. Imaging and Quantification:

-

Visualize the retina using a fluorescence or confocal microscope.

-

Acquire images of the ganglion cell layer.

-

Quantify the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI/Hoechst positive) in multiple fields of view to determine the percentage of apoptotic cells.

Calcein AM and Propidium Iodide Staining for Cell Viability

This protocol is for assessing the viability of cultured neurons, such as RGCs, after an excitotoxic insult.

5.3.1. Reagent Preparation:

-

Calcein AM Stock Solution: Dissolve Calcein AM in DMSO to a concentration of 1-5 mM.

-

Propidium Iodide (PI) Stock Solution: Prepare a stock solution of PI in water or PBS.

-

Staining Solution: On the day of the experiment, dilute the Calcein AM and PI stock solutions in a balanced salt solution (e.g., HBSS) to final working concentrations (typically 1-2 µM for Calcein AM and 1-5 µg/mL for PI).

5.3.2. Staining Procedure:

-

Culture neurons in a multi-well plate.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined period.

-

Following the insult, wash the cells once with HBSS.

-

Add the Calcein AM/PI staining solution to each well, ensuring the cells are fully covered.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells once with HBSS to remove excess dyes.

5.3.3. Imaging and Analysis:

-

Image the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (PI) fluorescence.

-

Live cells will fluoresce green due to the conversion of Calcein AM to fluorescent calcein by intracellular esterases.

-

Dead cells, with compromised cell membranes, will show red fluorescence as PI enters and binds to the DNA.

-

Quantify the number of live (green) and dead (red) cells in multiple fields to determine the percentage of cell viability for each treatment condition.

Conclusion

This compound exhibits significant neuroprotective properties that are mediated, at least in part, by the direct modulation of voltage-gated sodium and calcium channels. By attenuating the pathological influx of these ions during ischemic and excitotoxic insults, this compound helps to preserve neuronal integrity and function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other ion channel-modulating compounds in the treatment of neurodegenerative diseases. Further investigation is warranted to fully elucidate the precise binding sites and the full spectrum of its ion channel interactions, which will be crucial for the development of next-generation neuroprotective agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effectiveness of this compound and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Levobetaxolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenergic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1 adrenergic receptor antagonist.[1][2] Its clinical efficacy, particularly in ophthalmology for the treatment of glaucoma, is rooted in its specific interaction with beta-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound for beta-1 (β1) and beta-2 (β2) adrenergic receptors. It synthesizes quantitative binding data, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.

Quantitative Binding Affinity Data

The selectivity of this compound for the β1-adrenergic receptor over the β2-adrenergic receptor is a key characteristic of its pharmacological profile. This selectivity has been quantified through various in vitro studies, primarily utilizing radioligand binding assays on cloned human receptors. The data consistently demonstrates a significantly higher affinity of this compound for β1 receptors.

Table 1: Binding Affinity (Ki) of this compound and its Enantiomer for Human β1 and β2 Adrenergic Receptors

| Compound | Receptor | Ki (nM) | β1-Selectivity (fold) | Reference |

| This compound | Human β1 | 0.76 | 43 | Sharif et al., 2001 |

| Human β2 | 32.6 | Sharif et al., 2001 | ||

| Dextrobetaxolol | Human β1 | >1000 | - | Sharif et al., 2001 |

| Human β2 | >1000 | Sharif et al., 2001 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (IC50) of this compound at Adrenergic Receptors

| Compound | Receptor System | IC50 (nM) | β1-Selectivity (vs β2) (fold) | Reference |

| This compound | Cloned human β1 | 33.2 | 89 | Sharif et al., 2001 |

| Cloned human β2 | 2970 | Sharif et al., 2001 | ||

| Guinea pig atrial β1 | 33.2 | - | Sharif et al., 2001 | |

| Guinea pig tracheal β2 | 2970 | - | Sharif et al., 2001 | |

| Rat colonic β3 | 709 | - | Sharif et al., 2001 |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

The data clearly indicates that this compound is a potent and selective β1-adrenergic receptor antagonist. The binding affinity (Ki) at the human β1 receptor is approximately 43-fold higher than at the β2 receptor. Functional assays, which measure the antagonist's ability to inhibit the action of an agonist, show an even greater selectivity of 89-fold. In contrast, the dextro-enantiomer of betaxolol shows significantly weaker affinity for both receptor subtypes.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and the affinity of ligands for receptors. The following outlines a typical methodology for a competition binding assay to determine the Ki of this compound for β1 and β2 adrenergic receptors.

Membrane Preparation

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor are cultured to confluence.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris. The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

Competition Binding Assay

-

Incubation: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed amount of the prepared cell membranes (e.g., 3-20 µg of protein).

-

A fixed concentration of a radioligand that binds to both β1 and β2 receptors with high affinity, such as ³H-CGP 12177 or ¹²⁵I-Cyanopindolol.

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

-

Equilibrium: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of a competitor.

-

Non-specific Binding: Radioactivity in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to block all specific binding sites.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for both β1 and β2 adrenergic receptors. Activation of these receptors by an agonist (like epinephrine) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this pathway by preventing agonist binding.

Caption: Beta-adrenergic receptor signaling pathway.

Radioligand Competition Binding Assay Workflow

This diagram outlines the key steps involved in a radioligand competition binding assay to determine the binding affinity of a compound like this compound.

Caption: Workflow of a radioligand competition binding assay.

Conclusion

The quantitative data and experimental methodologies detailed in this guide confirm that this compound is a potent and highly selective β1-adrenergic receptor antagonist. Its affinity for the β1 receptor is substantially greater than for the β2 receptor, which is a primary determinant of its therapeutic action and safety profile. The standardized and robust nature of radioligand binding assays provides a reliable framework for characterizing the receptor binding profiles of new chemical entities in drug discovery and development. This in-depth understanding of this compound's interaction with its molecular targets is crucial for its effective clinical application and for the development of future generations of selective β-blockers.

References

An In-depth Technical Guide on the Effects of Levobetaxolol on Aqueous Humor Dynamics and Production

Introduction

Levobetaxolol, the pharmacologically active S-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of primary open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP).[2][3] Elevated IOP is a major risk factor for glaucomatous optic nerve damage and subsequent vision loss.[4] The mechanism by which this compound lowers IOP is primarily attributed to a reduction in the rate of aqueous humor production by the ciliary body. This guide provides a detailed examination of this compound's effects on aqueous humor dynamics, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Suppression of Aqueous Humor Production

The formation of aqueous humor is a dynamic process occurring in the ciliary body, regulated in part by the sympathetic nervous system. β-adrenergic receptors, predominantly β2 but also β1, are located on the non-pigmented ciliary epithelial cells. Stimulation of these receptors by endogenous catecholamines activates a signaling cascade that increases aqueous humor secretion.

This compound exerts its effect by acting as a competitive antagonist at these β1-adrenergic receptors. By blocking the receptor, it prevents the downstream signaling cascade initiated by agonists, thereby reducing the rate of active secretion of aqueous humor. Experimental data confirms that this compound is significantly more potent than its dextro-isomer (dextrobetaxolol) at inhibiting isoproterenol-stimulated cAMP production in human non-pigmented ciliary epithelial cells, which directly supports its role in decreasing aqueous humor production. An additional proposed, though less central, mechanism suggests that β-blockade may induce vasoconstriction of ciliary body blood vessels, which would reduce the ultrafiltration pressure contributing to aqueous humor formation.

Effects on Aqueous Humor Outflow

Aqueous humor leaves the eye through two primary routes: the trabecular (conventional) pathway and the uveoscleral (unconventional) pathway.

-

Trabecular Outflow: This pathway, through the trabecular meshwork and Schlemm's canal, is responsible for the majority of aqueous outflow. β-adrenergic stimulation can increase outflow facility by inducing relaxation of the trabecular meshwork cells. As a β-antagonist, this compound is not expected to enhance outflow through this mechanism. While some studies have investigated morphological changes in the trabecular meshwork with long-term β-blocker therapy, no discernible effects or changes related to underperfusion have been proven.

-

Uveoscleral Outflow: This route involves aqueous humor passing through the ciliary muscle and suprachoroidal space. This pathway is largely pressure-independent and is primarily modulated by prostaglandins, which remodel the extracellular matrix of the ciliary muscle. Beta-blockers, including this compound, are not known to have a clinically significant direct effect on uveoscleral outflow.

Quantitative Data Summary

The pharmacological profile and clinical efficacy of this compound have been quantified through various preclinical and clinical studies.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Receptor/Cell Type | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Cloned Human β1 | 0.76 nM | |

| Cloned Human β2 | 32.6 nM | ||

| Functional Antagonism (IC50) | Guinea Pig Atrial β1 | 33.2 nM | |

| Guinea Pig Tracheal β2 | 2970 nM | ||

| cAMP Inhibition (Ki) | Human Non-pigmented Ciliary Epithelial Cells | 16.4 nM | |

| Selectivity | β1 vs. β2 (Binding) | 43-fold |

| | β1 vs. β2 (Functional) | 89-fold | |

Table 2: Efficacy of this compound in Reducing Intraocular Pressure (IOP)

| Study Population | Drug/Concentration | Baseline IOP | IOP Reduction | Time Point | Reference |

|---|---|---|---|---|---|

| Human (Open-Angle Glaucoma/Ocular Hypertension) | This compound 0.5% | Not specified | 4–5 mmHg (16%–21%) | Trough (8 AM) | |

| This compound 0.5% | Not specified | 5–6 mmHg (20%–23%) | Peak (10 AM) | ||

| Human (General) | This compound | Not specified | 16%–23% | Varies |

| Ocular Hypertensive Cynomolgus Monkeys | this compound 150 µ g/eye | Not specified | 25.9 ± 3.2% | Not specified | |

Key Experimental Protocols

The assessment of a drug's impact on aqueous humor dynamics involves specialized techniques.

4.1 Protocol: Measurement of Aqueous Humor Flow via Fluorophotometry

Fluorophotometry is the gold standard non-invasive method for measuring the rate of aqueous humor flow in humans and animals.

-

Principle: The technique measures the clearance of a topically applied fluorescent tracer (sodium fluorescein) from the anterior chamber. The rate of decrease in fluorescence concentration is proportional to the rate of aqueous humor turnover.

-

Methodology:

-

Tracer Instillation: A sterile, preservative-free solution of sodium fluorescein is applied topically to the ocular surface.

-

Equilibration Period: The subject waits for several hours to allow the fluorescein to penetrate the cornea and achieve a homogenous concentration in the anterior chamber.

-

Scanning: A scanning ocular fluorophotometer is used to measure the fluorescence intensity in the cornea and anterior chamber at multiple time points (e.g., hourly).

-

Calculation: The rate of aqueous flow (F) is calculated using the measured decline in anterior chamber fluorescence over time, corrected for corneal fluorescence and volume of the anterior chamber.

-

4.2 Protocol: Assessment of Receptor Binding and Functional Activity

-

Principle: These in-vitro assays determine a drug's affinity for its target receptor and its functional consequence (agonist or antagonist activity).

-

Methodology for cAMP Functional Assay:

-

Cell Culture: Human non-pigmented ciliary epithelial cells are cultured.

-

Incubation: Cells are incubated with varying concentrations of this compound (the antagonist).

-

Stimulation: A known β-receptor agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase.

-

Lysis and Measurement: Cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a technique like an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The concentration of this compound required to inhibit 50% of the maximum cAMP production (IC50) is determined, providing a measure of its functional potency.

-

This compound effectively lowers intraocular pressure by primarily targeting the production of aqueous humor. As a potent and selective β1-adrenergic antagonist, it significantly suppresses the active secretion of aqueous fluid from the ciliary epithelium. Its mechanism of action does not involve a significant enhancement of trabecular or uveoscleral outflow. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in reducing IOP, making it a valuable therapeutic agent in the management of glaucoma. The experimental protocols detailed herein are fundamental to the characterization of this and other ophthalmic hypotensive drugs.

References

Intracellular Signaling Pathways Affected by Levobetaxolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol, the (S)-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist primarily used in the management of glaucoma and ocular hypertension. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) via modulation of the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) signaling pathway in the ciliary body, leading to decreased aqueous humor production. Beyond its IOP-lowering effects, this compound exhibits significant neuroprotective properties. These neuroprotective effects are largely attributed to its ability to directly interact with and block voltage-gated sodium (Na+) and L-type calcium (Ca2+) channels in retinal neurons, thereby mitigating excitotoxicity. Furthermore, this compound has been demonstrated to upregulate the expression of crucial neurotrophic factors, including basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF), which support retinal cell survival. While the roles of other signaling pathways, such as Rho kinase (ROCK) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), are well-established in glaucoma pathogenesis and neuroprotection, direct evidence of their modulation by this compound is not yet established. This technical guide provides a comprehensive overview of the known intracellular signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of these pathways.

Modulation of the cAMP-PKA Signaling Pathway

The principal mechanism by which this compound reduces intraocular pressure is through its antagonist activity at β1-adrenergic receptors in the non-pigmented ciliary epithelium. This antagonism inhibits the Gs-protein coupled activation of adenylyl cyclase, leading to reduced intracellular cAMP levels and consequently, decreased protein kinase A (PKA) activity. This cascade ultimately results in a decrease in aqueous humor secretion.[1][2]

Quantitative Data: Receptor Binding and cAMP Inhibition

| Parameter | Value | Cell Type/System | Reference |

| Ki (β1 Receptor) | 0.76 nM | Cloned human β1 receptors | [1] |

| Ki (β2 Receptor) | 32.6 nM | Cloned human β2 receptors | [1] |

| IC50 (β1 Receptor) | 33.2 nM | Guinea pig atrial β1 receptors | [1] |

| IC50 (β2 Receptor) | 2970 nM | Guinea pig tracheal β2 receptors | |

| Ki (cAMP Inhibition) | 16.4 nM | Isoproterenol-induced cAMP production in human non-pigmented ciliary epithelial cells |

Experimental Protocol: Measurement of Isoproterenol-Stimulated cAMP Production

This protocol outlines the methodology used to quantify the inhibitory effect of this compound on β-adrenergic receptor-mediated cAMP production in human non-pigmented ciliary epithelial cells.

-

Cell Culture: Human non-pigmented ciliary epithelial (NPE) cells are cultured to confluence in appropriate media.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

-

Incubation with this compound: Various concentrations of this compound are added to the cell cultures and incubated for a specified period.

-

Stimulation: The β-adrenergic agonist isoproterenol is added to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal isoproterenol-stimulated cAMP production (IC50) or the inhibitory constant (Ki) is calculated from the dose-response curves.

Signaling Pathway Diagram

Neuroprotection via Ion Channel Modulation

A significant aspect of this compound's therapeutic profile is its neuroprotective capacity, which is independent of its IOP-lowering effect. This neuroprotection is primarily mediated by the direct blockade of voltage-gated sodium and L-type calcium channels in retinal neurons. By inhibiting the excessive influx of these ions during pathological conditions like ischemia, this compound helps to prevent excitotoxicity and subsequent neuronal cell death.

Quantitative Data: Ion Channel Inhibition

| Parameter | Value | System | Reference |

| IC50 (Na+ Influx) | 28.3 µM (Betaxolol) | Veratridine-stimulated Na+ influx in rat cortical synaptosomes | |

| IC50 ([3H]-BTX-B Binding) | 9.8 µM (Betaxolol) | Neurotoxin site 2 of voltage-sensitive Na+ channels in rat cortical synaptosomes | |

| Ca2+ Channel Affinity | > 1 µM (this compound) | L-type Ca2+ channels | |

| Reduction in Ca2+ Current | ~33% at 50 µM (Betaxolol) | Voltage-gated Ca2+ currents in salamander retinal ganglion cells | |

| Reduction in Na+ Current | ~33% at 50 µM (Betaxolol) | Voltage-gated Na+ currents in salamander retinal ganglion cells |

Experimental Protocols

This technique is employed to directly measure the effect of this compound on ion channel currents in individual retinal ganglion cells.

-

Retinal Preparation: Retinas are isolated from animal models (e.g., salamander, rat) and maintained in an oxygenated artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Retinal ganglion cells are identified visually under a microscope.

-

Pipette Placement: A glass micropipette with a fine tip, filled with an intracellular solution, is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying suction, allowing electrical access to the cell's interior.

-

Voltage or Current Clamp: The membrane potential is either held constant (voltage-clamp) to record ionic currents or the injected current is controlled (current-clamp) to measure changes in membrane potential.

-

Drug Application: this compound is applied to the bath solution, and changes in voltage-gated Na+ and Ca2+ currents are recorded and analyzed.

This assay assesses the inhibitory effect of this compound on Na+ channel activity in a preparation of nerve terminals (synaptosomes).

-

Synaptosome Preparation: Synaptosomes are prepared from rat cerebral cortex by homogenization and differential centrifugation.

-

Pre-incubation with this compound: The synaptosomes are pre-incubated with varying concentrations of this compound.

-

Stimulation: The Na+ channel opener veratridine is added to stimulate Na+ influx.

-

Measurement of Na+ Influx: The influx of Na+ is measured, often using a fluorescent Na+ indicator dye or radiolabeled 22Na+.

-

Data Analysis: The concentration of this compound that inhibits 50% of the veratridine-stimulated Na+ influx (IC50) is determined.

Signaling Pathway Diagram

Upregulation of Neurotrophic Factor Expression

This compound has been shown to enhance the expression of endogenous neurotrophic factors in the retina, which contributes to its neuroprotective effects. Specifically, it upregulates the messenger RNA (mRNA) levels of basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF), two proteins known to promote the survival of retinal neurons.

Quantitative Data: Neurotrophic Factor Upregulation

| Neurotrophic Factor | Fold Upregulation of mRNA | Cell Type/System | Reference |

| bFGF | 10-fold | Rat retina | |

| CNTF | 2-fold | Rat retina |

Experimental Protocol: Northern Blot Analysis of Retinal mRNA

Northern blotting is a technique used to detect and quantify specific RNA molecules in a sample.

-

Animal Treatment: Rats are treated with this compound (e.g., via intraperitoneal injection).

-

RNA Extraction: At a specified time point after treatment, the animals are euthanized, and the retinas are dissected. Total RNA is extracted from the retinal tissue.

-

Gel Electrophoresis: The extracted RNA is separated by size using denaturing agarose gel electrophoresis.

-

Transfer to Membrane: The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon).

-

Hybridization: The membrane is incubated with a labeled probe (a small, single-stranded DNA or RNA molecule) that is complementary to the target mRNA sequence (e.g., for bFGF or CNTF).

-

Detection and Quantification: The probe binds to the target mRNA on the membrane. The signal from the labeled probe is detected (e.g., by autoradiography for radioactive probes or chemiluminescence for non-radioactive probes), and the intensity of the signal, which corresponds to the amount of the target mRNA, is quantified.

Logical Relationship Diagram

Potential Involvement of Other Signaling Pathways

While the effects of this compound on the cAMP-PKA pathway and ion channels are well-documented, its influence on other signaling cascades implicated in glaucoma, such as the Rho/ROCK and MAPK/ERK pathways, remains to be fully elucidated.

Rho/ROCK Signaling

The Rho/ROCK pathway plays a critical role in regulating the contractility of trabecular meshwork cells, which in turn influences aqueous humor outflow. Inhibition of this pathway leads to relaxation of the trabecular meshwork, increased outflow, and consequently, a reduction in IOP. While there is no direct evidence to date demonstrating that this compound modulates the Rho/ROCK pathway, this remains an area of potential interest for future research, given the pathway's importance in IOP regulation.

MAPK/ERK Signaling

The MAPK/ERK pathway is a key signaling cascade involved in cell survival, proliferation, and differentiation. In the context of the retina, activation of the ERK pathway has been associated with neuroprotection of retinal ganglion cells. Given this compound's established neuroprotective properties, it is plausible that it may, directly or indirectly, influence the MAPK/ERK pathway to promote retinal neuron survival. However, experimental evidence to support this hypothesis is currently lacking.

Conclusion

This compound exerts its therapeutic effects through a multi-faceted mechanism of action. Its primary IOP-lowering effect is mediated by the antagonism of β1-adrenergic receptors and subsequent inhibition of the cAMP-PKA pathway in the ciliary body. In addition, its significant neuroprotective properties are attributed to the direct blockade of voltage-gated Na+ and L-type Ca2+ channels in retinal neurons, as well as the upregulation of bFGF and CNTF expression. While the involvement of other key signaling pathways like Rho/ROCK and MAPK/ERK in glaucoma is clear, further research is required to determine if they are also modulated by this compound. A deeper understanding of these intricate intracellular signaling networks will be invaluable for the development of novel and more targeted therapies for glaucoma and other neurodegenerative diseases of the eye.

References

Levobetaxolol: A Technical Guide to its Role in Reducing Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol, the (S)-enantiomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension.[1][2][3] Its primary mechanism of action involves the reduction of aqueous humor production, a critical factor in maintaining IOP.[1][3] This technical guide provides an in-depth analysis of the pharmacology, mechanism of action, clinical efficacy, and experimental methodologies related to this compound's role in lowering IOP. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible visual field defects. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Consequently, therapeutic strategies aimed at lowering IOP are the mainstay of glaucoma management. Beta-adrenergic antagonists, or beta-blockers, have long been a cornerstone of this therapeutic armamentarium. This compound, as a cardioselective β1-blocker, offers a targeted approach to IOP reduction with a potentially favorable systemic side-effect profile compared to non-selective beta-blockers.

Pharmacology and Mechanism of Action

This compound is the more active enantiomer of the racemic mixture betaxolol. It is a potent and high-affinity β1-adrenergic receptor antagonist with a significantly lower affinity for β2-adrenergic receptors. This cardioselectivity is a key feature, as it may reduce the risk of bronchospasm in susceptible patients.

The primary mechanism by which this compound lowers IOP is by reducing the production of aqueous humor by the ciliary body. While the precise molecular cascade is not fully elucidated, it is understood that the activation of β-adrenergic receptors in the ciliary epithelium stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, is thought to increase the rate of aqueous humor secretion. By antagonizing these β-adrenergic receptors, this compound is presumed to inhibit this signaling pathway, thereby decreasing cAMP levels and reducing aqueous humor formation.

Signaling Pathway

The proposed signaling pathway for this compound's action on the ciliary epithelium is depicted below.

Figure 1: Proposed signaling pathway of this compound in the ciliary epithelium.

Quantitative Data

The efficacy of this compound in reducing IOP has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Ki (nM) |

| β1-adrenergic | Human (cloned) | 0.76 |

| β2-adrenergic | Human (cloned) | 32.6 |

| Data from Sharif et al., 2001. |

Table 2: Clinical Efficacy of this compound Ophthalmic Suspension 0.5%

| Study Population | Duration | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction |

| Chronic Open-Angle Glaucoma or Ocular Hypertension | 3 Months | 4 to 5 (trough) | 16% to 21% (trough) |

| Chronic Open-Angle Glaucoma or Ocular Hypertension | 3 Months | 5 to 6 (peak) | 20% to 23% (peak) |

| Data from BETAXON™ Prescribing Information. |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for β-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the specific human β-adrenergic receptor subtype (β1 or β2).

-

Radioligand: A radiolabeled ligand, such as [125I]-Iodocyanopindolol, is used to bind to the receptors.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Measurement of Aqueous Humor Flow by Fluorophotometry

Objective: To measure the rate of aqueous humor flow in the human eye.

Methodology:

-

Fluorescein Instillation: A sterile solution of sodium fluorescein is topically applied to the cornea. One common protocol involves applying 0.25% fluorescein every 5 minutes for 30 minutes, several hours before measurements begin.

-

Fluorophotometer: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea.

-

Serial Measurements: Measurements are taken at regular intervals over several hours.

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the rate of aqueous humor flow. The calculations are based on the principle that the clearance of the dye is proportional to the flow of aqueous humor.

Figure 3: Experimental workflow for fluorophotometry.

Clinical Trial for IOP Reduction

Objective: To evaluate the efficacy and safety of this compound in lowering IOP in patients with open-angle glaucoma or ocular hypertension.

Methodology:

-

Patient Selection: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific IOP criteria are recruited.

-

Study Design: A randomized, double-masked, parallel-group study is often employed.

-

Treatment Arms: Patients are randomized to receive either this compound ophthalmic suspension or a comparator (e.g., placebo or another IOP-lowering agent).

-

Dosing: The recommended dose is typically one drop in the affected eye(s) twice daily.

-

IOP Measurement: IOP is measured at baseline and at specified follow-up visits (e.g., week 2, month 1, month 2, month 3) using a calibrated tonometer.

-

Efficacy Endpoint: The primary efficacy endpoint is the mean change in IOP from baseline at each follow-up visit.

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

Figure 4: Workflow for a clinical trial of an IOP-lowering drug.

Conclusion

This compound is a well-established, potent, and cardioselective β1-adrenergic antagonist that effectively lowers intraocular pressure by reducing aqueous humor production. Its mechanism of action is rooted in the antagonism of β-adrenergic receptors in the ciliary epithelium, leading to a decrease in cAMP-mediated aqueous humor secretion. Clinical data consistently demonstrate its efficacy in patients with open-angle glaucoma and ocular hypertension. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of ocular hypotensive agents. Further research into the precise molecular interactions and downstream signaling events will continue to refine our understanding of this compound and inform the development of next-generation therapies for glaucoma.

References

The Influence of Levobetaxolol on Retinal Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the impact of levobetaxolol, a cardioselective β1-adrenergic antagonist, on retinal blood flow. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document serves as an in-depth resource for understanding the hemodynamic effects of this ophthalmic agent. This compound, the active L-isomer of betaxolol, is utilized in the treatment of primary open-angle glaucoma and ocular hypertension by reducing intraocular pressure (IOP).[1] Beyond its primary function of decreasing aqueous humor production, evidence suggests that this compound may also positively influence ocular perfusion, a factor of significant interest in the management of glaucomatous optic neuropathy.[1][2]

Quantitative Effects on Retinal and Ocular Hemodynamics

The following tables summarize the quantitative data from various studies investigating the effects of this compound and its racemic form, betaxolol, on retinal and retrobulbar blood flow parameters. These studies employ a range of techniques to assess changes in blood velocity, volume, and vascular resistance.

| Drug | Dosage | Study Population | Measurement Technique | Vessel | Parameter | Result | Reference |

| Betaxolol | 0.5% | 10 Patients with Ocular Hypertension | Laser Doppler Velocimetry & Monochromatic Fundus Photography | Major Temporal Vein | Retinal Blood Flow (RBF) | 15.0% increase (p = 0.03) | [3] |

| Betaxolol | 0.5% | 12 Healthy Volunteers | Laser Doppler Velocimetry | Retinal Vein | Retinal Blood Flow | No significant change after 90 min; 14 +/- 9% increase after 2 weeks (p = 0.02) | [4] |

| Betaxolol | 0.5% | 18 Patients with Normotension Glaucoma (NTG) | Color Doppler Imaging | Ophthalmic Artery | Resistivity Index (RI) | Significantly reduced | |

| Betaxolol | 0.5% | 18 Patients with NTG | Color Doppler Imaging | Central Retinal Artery (CRA) & Posterior Ciliary Artery (PCA) | Resistivity Index (RI) | Reduced (not statistically significant) | |

| Betaxolol | 0.50% | Patients with Primary Open-Angle Glaucoma (POAG) | Color Doppler Imaging | Central Retinal Artery (CRA) & Temporal Posterior Ciliary Artery (TPCA) | Resistivity Index (RI) | Significantly decreased in CRA and TPCA | |

| Betaxolol | 0.5% | 12 Healthy Subjects | Scanning Laser Fluorescein Angiography | Macular Capillaries | Macular Capillary Blood Velocity (MCBV) | ~20% increase (p<0.01) | |

| Betaxolol | 0.5% | 12 Healthy Subjects | Scanning Laser Fluorescein Angiography | Epipapillary Capillaries | Epipapillary Blood Velocities (EBV) | Significant increase (p<0.01) | |

| Betaxolol | 0.5% | 12 Healthy Subjects | Scanning Laser Fluorescein Angiography | Retinal Vessels | Arteriovenous Passage (AVP) Time | ~25% decrease (p<0.01) | |

| Timolol | 0.5% | 12 Healthy Volunteers | Laser Doppler Velocimetry | Retinal Vein | Retinal Blood Flow | 18 +/- 5% decrease after 90 min (p = 0.04); 14 +/- 6% decrease after 2 weeks (p = 0.04) | |

| Timolol | 0.50% | Patients with POAG | Color Doppler Imaging | Temporal Posterior Ciliary Artery (TPCA) | Resistivity Index (RI) | Significant increase |

Experimental Protocols

The methodologies employed in the cited studies provide a framework for investigating the vascular effects of ophthalmic drugs.

Color Doppler Imaging (CDI) Studies

-

Study Design: Randomized controlled trials.

-

Subjects: Patients with normotension glaucoma or primary open-angle glaucoma.

-

Intervention: Typically involves the twice-daily administration of 0.5% betaxolol ophthalmic solution over a period of one to three months.

-

Procedure: A high-frequency ultrasound probe is placed on the closed eyelid. The ophthalmic artery, central retinal artery, and posterior ciliary arteries are identified. Blood flow velocities, including peak systolic velocity (PSV) and end-diastolic velocity (EDV), are measured. The resistivity index (RI) is then calculated using the formula: RI = (PSV - EDV) / PSV. Measurements are taken at baseline and at specified follow-up intervals.

Laser Doppler Velocimetry (LDV) and Flowmetry (LDF) Studies

-

Study Design: Double-masked, randomized, placebo-controlled studies.

-

Subjects: Healthy volunteers or patients with ocular hypertension.

-

Intervention: A single drop of 0.5% betaxolol or placebo is administered to each eye. Some studies also assess long-term effects with twice-daily application over several weeks.

-

Procedure: LDV is used to measure the velocity of red blood cells in a specific retinal vein. Monochromatic fundus photography is used to measure the diameter of the same vein. Retinal blood flow is then calculated from these two measurements. For scanning laser Doppler flowmetry, the instrument provides a two-dimensional map of retinal perfusion. Measurements are taken at baseline and at predetermined time points after drug instillation.

Scanning Laser Fluorescein Angiography

-

Study Design: Double-blind, crossover study.

-

Subjects: Healthy volunteers.

-

Intervention: A single instillation of betaxolol, levobunolol, or timolol on separate occasions.

-

Procedure: Following intravenous injection of sodium fluorescein, a scanning laser ophthalmoscope is used to capture high-speed images of the retinal and optic nerve head circulation. Digital image analysis is then performed to measure macular capillary blood velocity (MCBV), epipapillary blood velocities (EBV), and arteriovenous passage (AVP) times.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on retinal blood flow and a typical experimental workflow for its assessment.

Caption: Proposed mechanism of this compound-induced effects on retinal blood flow.

Caption: A generalized experimental workflow for clinical studies on retinal blood flow.

Discussion

The available evidence suggests that this compound, and its racemic form betaxolol, can have a positive impact on retinal and ocular blood flow. Unlike non-selective beta-blockers such as timolol, which have been shown to decrease retinal blood flow, the β1-selectivity of this compound may spare the β2-receptors that are involved in vasodilation. Furthermore, this compound exhibits L-type calcium channel blocking activity. This dual mechanism of action—β1-adrenergic antagonism and calcium channel blockade—is thought to contribute to its vasodilatory effects, leading to an increase in blood flow and a reduction in vascular resistance in the retinal and retrobulbar circulation.

The observed improvements in ocular hemodynamics may have significant clinical implications. In glaucoma, it is hypothesized that inadequate blood supply to the optic nerve head contributes to the progressive death of retinal ganglion cells. By enhancing retinal and optic nerve head perfusion, this compound may offer a neuroprotective effect that is independent of its IOP-lowering action. Studies have shown that long-term treatment with betaxolol can improve visual fields in patients with normotension glaucoma, which may be linked to its positive effects on ocular blood flow.

However, it is important to note that not all studies have demonstrated a statistically significant increase in all measured blood flow parameters. The variability in results may be attributed to differences in study populations, duration of treatment, and the specific measurement techniques employed. For instance, some studies have shown more pronounced effects on the retrobulbar circulation (e.g., ophthalmic artery) than on the central retinal artery.

Conclusion

References

- 1. This compound hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glaucoma - Wikipedia [en.wikipedia.org]

- 3. Effect of betaxolol on the retinal circulation in eyes with ocular hypertension: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of short- and long-term effects of betaxolol and timolol on human retinal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Sodium and Calcium Channel Blocking Activity of Levobetaxolol

For Researchers, Scientists, and Drug Development Professionals